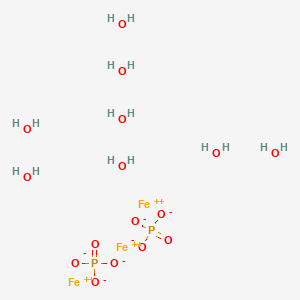
Phosphoric acid, iron(2+) salt (2:3), octahydrate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of iron phosphates often involves hydrothermal reactions. For instance, the formation of inorganic−organic hybrid compounds through the hydrothermal reaction of iron(II) oxalate dihydrate and phosphorus acid alongside other reagents, results in compounds with unique structures featuring infinite one-dimensional chains of Fe-O-Fe formed by Fe2O10 dimers. These structures demonstrate the versatility and complexity of iron phosphate synthesis processes (S. Mandal et al., 2005).
Molecular Structure Analysis
The molecular structure of iron phosphates is significantly influenced by their synthesis conditions. For example, hybrid iron oxalate-phosphite compounds possess three-dimensional structures with intersecting channels, highlighting the structural diversity achievable through careful control of synthesis parameters (S. Mandal et al., 2005).
Chemical Reactions and Properties
Iron phosphates interact with various chemicals and exhibit unique chemical behaviors. For instance, the reaction of iron(III) with di(2-ethylhexyl)phosphoric acid demonstrates the complex chemical interactions possible with iron phosphates, including the formation of coordination polymers and the impact of these reactions on their chemical properties (J. Roddy et al., 1971).
Physical Properties Analysis
Iron phosphates' physical properties, such as their crystalline structure and thermal stability, are key to their application in various fields. The crystal structure of phosphoric acid hemihydrate, for example, provides insight into the hydrogen bonding and three-dimensional network crucial for understanding the compound's physical properties (A. Mighell et al., 1969).
Chemical Properties Analysis
The chemical properties of iron phosphates, including their reactivity and interaction with other compounds, are of great interest. Studies on the reactions between iron and fulvic acid in acid aqueous solutions reveal the complex chemical dynamics and the influence of pH on iron's oxidation state, illustrating the nuanced chemical properties of iron phosphates in different environments (J. W. J. van Schaik et al., 2008).
Wissenschaftliche Forschungsanwendungen
Application Summary
Phosphoric acid is used as a precursor to chemicals traditionally synthesized from white phosphorus. This includes herbicides, flame-retardants, catalyst ligands, battery electrolytes, pharmaceuticals, and detergents .
Methods of Application
Dehydration of phosphoric acid using sodium chloride gives trimetaphosphate, and trichlorosilane, primarily used for the production of high-purity silicon, reduces trimetaphosphate to the previously unknown bis(trichlorosilyl)phosphide anion .
Results or Outcomes
This process offers an entry point to value-added organophosphorus chemicals such as primary and secondary alkyl phosphines, and thus to organophosphinates. It can also be used to prepare phosphine gas and the hexafluorophosphate anion .
2. Removal of Cadmium and Iron from Phosphoric Acid
Application Summary
Commercial resins bearing sulfonic, amino phosphonic, or phosphonic/sulfonic reactive groups have been tested for the removal of iron and cadmium from phosphoric acid solutions .
Methods of Application
The sorption properties are compared for different experimental conditions such as sorbent dosage, phosphoric acid concentration, and metal concentrations .
Results or Outcomes
The sulfonic-based resin (MTC1600H) is more selective for Cd (against Fe), especially at high phosphoric acid concentration and low sorbent dosage, while MTS9500 (aminophosphonic resin) is more selective for Fe removal .
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Eigenschaften
IUPAC Name |
iron(2+);diphosphate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Fe.2H3O4P.8H2O/c;;;2*1-5(2,3)4;;;;;;;;/h;;;2*(H3,1,2,3,4);8*1H2/q3*+2;;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAMSPPOALICQN-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Fe+2].[Fe+2].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe3H16O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143096 | |
| Record name | Phosphoric acid, iron(2+) salt (2:3), octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphoric acid, iron(2+) salt (2:3), octahydrate | |
CAS RN |
10028-23-6 | |
| Record name | Ferrous phosphate octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010028236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, iron(2+) salt (2:3), octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












